molecular formula C14H11N3O3 B2412129 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 851095-14-2

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2412129
CAS No.: 851095-14-2
M. Wt: 269.26
InChI Key: YWVPGMVSJHJYKJ-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a benzamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the furan and oxadiazole rings imparts unique chemical and biological properties to the molecule.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds in the 1,3,4-oxadiazole class have been associated with diverse pharmacological activities . These compounds have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide have not been fully elucidated.

Molecular Mechanism

It is known that similar compounds in the 1,3,4-oxadiazole class can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with 4-methylbenzoyl chloride. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is unique due to the combination of the furan, oxadiazole, and benzamide groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVPGMVSJHJYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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